

Sulfuretin cytotoxicity threshold determination

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Compound Focus: Sulfuretin

CAS No.: 120-05-8

Cat. No.: S544211

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Sulfuretin Cytotoxicity Data

The table below summarizes quantitative data on **sulfuretin**'s cytotoxic effects from recent studies to assist with your dose selection.

| Cell Line | Cell Type / Description | IC ₅₀ Value | Experimental Context | Citation |
|-------------|--------------------------------|--|--|----------|
| K562 | Human chronic myeloid leukemia | Not explicitly given (see notes) | Cytotoxicity of isolated sulfuretin; high selectivity (SI >7.05) vs. MRC-5 normal fibroblasts [1]. | |
| HeLa | Human cervical adenocarcinoma | Not explicitly given (see notes) | Treatment induced apoptosis via caspase-8 and caspase-9 activation; also inhibited cell migration [1]. | |
| Chang Liver | Human normal liver cells | No DNA damage observed up to 62 µg/mL | Comet assay; highest concentration tested for DNA damage assessment [2]. | |
| C2C12 | Mouse myoblasts | No DNA damage observed up to 62 µg/mL | Comet assay; highest concentration tested for DNA damage assessment [2]. | |

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|-----------|-----------------------------|---------------------------|---|----------|
| CHO-K1 | Chinese hamster ovary cells | 489 µg/mL (S9 mix absent) | Chromosomal aberration test; IC ₅₀ for cell viability (MTT assay) [2]. | |

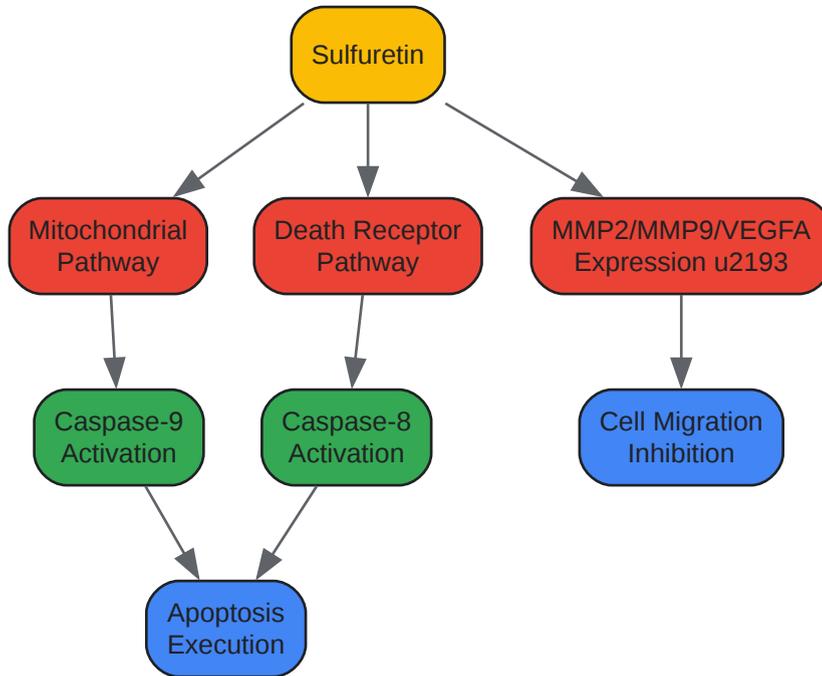
Important Notes on Data:

- **Key Finding on Specific IC₅₀:** The most sensitive cell lines to the *Cotinus coggygria* extracts containing **sulfuretin** were **K562** and **HL-60** leukemia cells, with IC₅₀ values for the extracts ranging from **31.04 to 44.57 µg/mL** [1]. While a specific IC₅₀ for purified **sulfuretin** on these lines is not provided in the results, its high selectivity index (>7.05) confirms potent and selective cytotoxicity against K562 cells [1].
- **Threshold Interpretation:** A single, universal "cytotoxicity threshold" does not exist. The effective concentration varies significantly with cell type, exposure time, and experimental conditions. The data in the table should be used as a reference range for initial experiment design.

Mechanisms of Action & Experimental Workflow

Sulfuretin's anticancer activity involves multiple mechanisms. The diagram below illustrates its pro-apoptotic pathway in HeLa cells and a general workflow for cytotoxicity assessment.

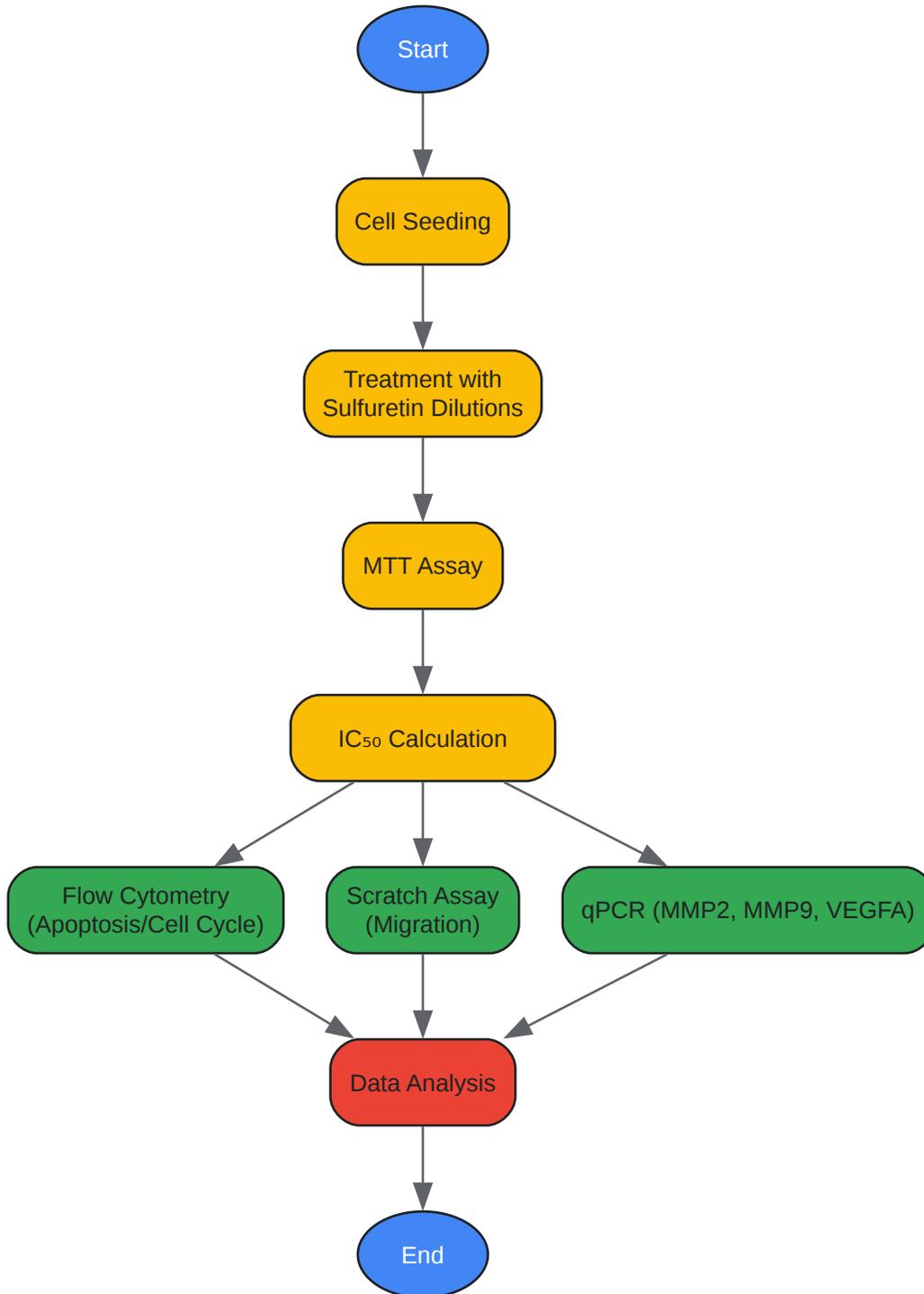
Sulfuretin Pro-apoptotic Pathway in HeLa Cells (Width: 760px)



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A typical experimental workflow to determine cytotoxicity and confirm mechanisms is outlined below.

Sulfuretin Cytotoxicity Assay Workflow (Width: 760px)



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Frequently Asked Questions & Troubleshooting

FAQ 1: My MTT assay shows high cytotoxicity in normal cell lines, unlike the selective toxicity reported. What could be wrong?

- **Possible Cause:** The concentration of **sulfuretin** used is too high, moving beyond the selective window.
- **Solution:** Perform a detailed dose-response curve using a wider range of concentrations (e.g., 1–100 μM). Always include a normal cell line (like MRC-5 or Chang Liver) to calculate a **Selectivity Index (SI)**, where $SI = IC_{50}(\text{normal cells}) / IC_{50}(\text{cancer cells})$. An $SI > 3$ is typically indicative of good selectivity [1].
- **Prevention:** Consult the literature for typical effective concentrations on your specific cancer cell type before designing your experiment.

FAQ 2: I need to confirm the pro-apoptotic mechanism of sulfuretin. What are the key experiments?

- **Solution:** The primary pathway involves caspase activation. Follow this experimental cascade:
 - **Flow Cytometry:** Use Annexin V/PI staining to quantify the percentage of cells in early and late apoptosis after treatment.
 - **Caspase Activity Assay:** Confirm the involvement of both initiator caspases (caspase-8 and -9) using specific colorimetric or fluorometric assay kits [1].
 - **Western Blot:** Analyze the cleavage of downstream targets like PARP to provide definitive biochemical evidence of apoptosis execution.

FAQ 3: How do I investigate sulfuretin's anti-migration properties?

- **Solution:** The scratch (wound-healing) assay is a standard and effective method.
- **Protocol:**
 - Culture your cancer cells (e.g., HeLa) to high confluence in a multi-well plate.
 - Create a scratch in the monolayer using a sterile pipette tip.
 - Wash away debris and add medium containing **sulfuretin** at its IC_{50} concentration.
 - Capture images of the scratch at 0, 24, and 48 hours under a microscope.
 - Quantify the wound closure area in the treated vs. control groups.
- **Mechanistic Follow-up:** To understand the molecular basis, perform **quantitative real-time PCR (qPCR)** to measure the expression of genes linked to migration and invasion, such as **MMP2, MMP9, and VEGFA**, which **sulfuretin** is known to downregulate [1].

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References

1. Exploring the anticancer potential of extracts and compounds ... [pmc.ncbi.nlm.nih.gov]
2. Genotoxicity of Water Extract from Bark-Removed Rhus ... [mdpi.com]

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